molecular formula C17H13N3OS3 B2436658 4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-21-2

4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2436658
CAS RN: 477503-21-2
M. Wt: 371.49
InChI Key: QGBXASPYHHMUEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol-7-yl moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Suzuki–Miyaura Coupling Applications

4-methyl-N-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: can be employed in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents . Here’s how it works:

Photoluminescent Materials

The compound 4-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide belongs to the interesting heterocyclic system of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . While less studied than other fused thiadiazoles, it shows promise as a component in photoluminescent materials. Cyano derivatives of electron-accepting heterocycles are known for their potential in this field .

Chemical Reagent and Synthesis

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown a broad spectrum of biological activities, including antimicrobial , anticancer , and antioxidant activities.

properties

IUPAC Name

4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-9-3-5-10(6-4-9)15(21)20-16-18-11-7-8-12-14(13(11)23-16)24-17(19-12)22-2/h3-8H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBXASPYHHMUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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